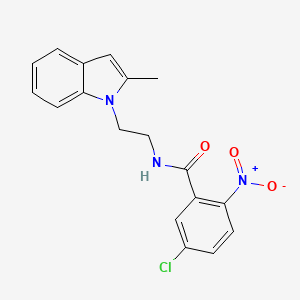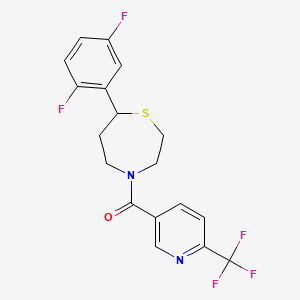
(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiazepane ring and the coupling of the pyridine and phenyl rings. Techniques such as Suzuki-Miyaura coupling could potentially be used for these steps.Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the thiazepane, pyridine, and phenyl rings, as well as the fluorine atoms. For example, the pyridine ring could potentially undergo electrophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Development of Precipitation-Resistant Formulations
Research into the development of suitable formulations for poorly water-soluble compounds, like "(7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone," focuses on increasing in vivo exposure. One study investigated various nonaqueous solution formulations to prevent or delay precipitation from solution following dilution with water. A solubilized, precipitation-resistant formulation achieved the highest plasma concentrations across all species tested, improving dose proportionality, especially in rats. This approach is valuable for achieving the in vivo blood levels often required for successful toxicological and early clinical evaluation of poorly soluble compounds (Burton et al., 2012).
Anticancer and Antimicrobial Activities
The synthesis of novel biologically potent heterocyclic compounds, incorporating elements similar to the compound , has been studied for their anticancer and antimicrobial activities. These compounds, designed with heterocyclic entities like oxazole, pyrazoline, and pyridine, have shown significant potency in anticancer activity studies against a 60 cancer cell line panel. Additionally, they have demonstrated promising in vitro antibacterial and antifungal activities, offering potential utility in overcoming microbe resistance to pharmaceutical drugs (Katariya et al., 2021).
Molecular Structure and Docking Studies
The study of molecular structure, spectroscopic properties, quantum chemical, and topological aspects of related compounds provides insights into their stability, charge distribution, and reactivity. These studies are fundamental for understanding the interaction mechanisms of these compounds at the molecular level. Molecular docking studies, in particular, help in identifying the potential biological targets of the compounds, aiding in the design of more effective and selective drugs. The analysis of the HOMO-LUMO energy distribution and molecular electrostatic potential maps further assists in predicting the reactivity of these compounds (Sivakumar et al., 2021).
Eigenschaften
IUPAC Name |
[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F5N2OS/c19-12-2-3-14(20)13(9-12)15-5-6-25(7-8-27-15)17(26)11-1-4-16(24-10-11)18(21,22)23/h1-4,9-10,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYYHHWSJDBABB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F5N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-(4-Chlorophenyl)sulfanyl-1-methyl-3-phenylpyrazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B2504708.png)
![3,3-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)butanamide](/img/structure/B2504709.png)
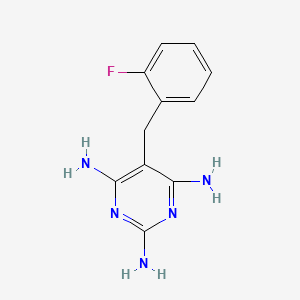

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2504712.png)
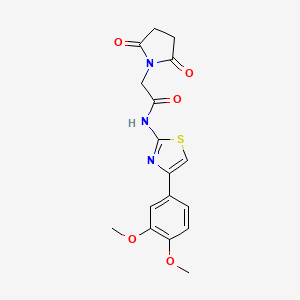
![4-[(3-Methoxyphenyl)methyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2504714.png)
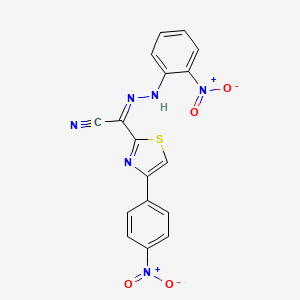
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-pentan-3-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2504717.png)

![ethyl 1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2504720.png)
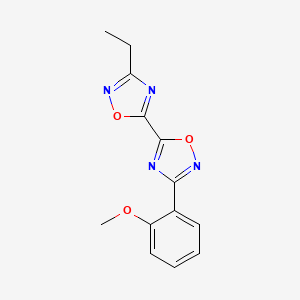
![N-(2,4-dimethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2504724.png)
